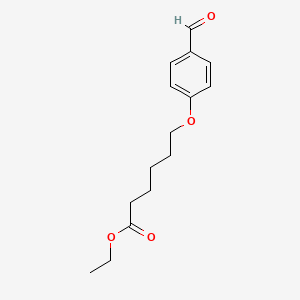![molecular formula C11H10ClN3O B8668597 [2-(4-chloroanilino)pyrimidin-4-yl]methanol](/img/structure/B8668597.png)
[2-(4-chloroanilino)pyrimidin-4-yl]methanol
描述
[2-(4-chloroanilino)pyrimidin-4-yl]methanol is a chemical compound that features a pyrimidine ring structure with a phenylamino group and a chlorophenyl group The presence of the methanol group indicates that it is a type of alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chloroanilino)pyrimidin-4-yl]methanol typically involves the reaction of 4-chlorophenylamine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the purity and quality of the final product.
化学反应分析
Types of Reactions
[2-(4-chloroanilino)pyrimidin-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or a carboxylic acid, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
[2-(4-chloroanilino)pyrimidin-4-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of [2-(4-chloroanilino)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (2-(4-Chlorophenylamino)pyrimidin-5-yl)methanol
- (2-(4-Chlorophenylamino)pyrimidin-4-yl)ethanol
Uniqueness
[2-(4-chloroanilino)pyrimidin-4-yl]methanol is unique due to its specific structural features, such as the position of the methanol group and the presence of the chlorophenyl and phenylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C11H10ClN3O |
|---|---|
分子量 |
235.67 g/mol |
IUPAC 名称 |
[2-(4-chloroanilino)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H10ClN3O/c12-8-1-3-9(4-2-8)14-11-13-6-5-10(7-16)15-11/h1-6,16H,7H2,(H,13,14,15) |
InChI 键 |
NNGWWPDKXJLQCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC=CC(=N2)CO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-2-[2-[(2-methoxyphenyl)-phenylphosphoryl]ethyl-phenylphosphoryl]benzene](/img/structure/B8668542.png)




![tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8668573.png)



![8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8668587.png)


